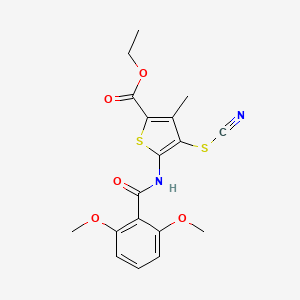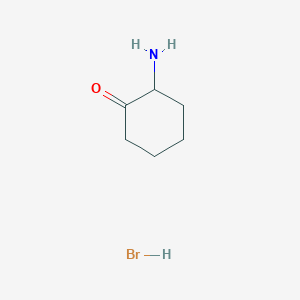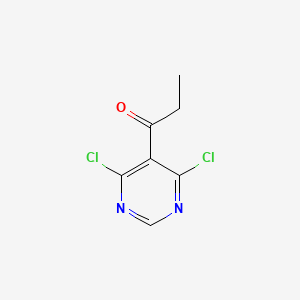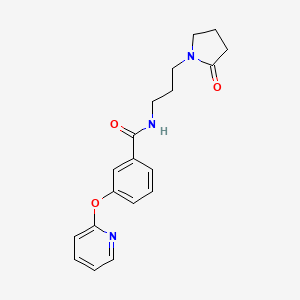
CADD522
Vue d'ensemble
Description
CADD522 est une petite molécule qui a suscité un intérêt considérable pour ses applications thérapeutiques potentielles, en particulier dans le traitement du cancer. Elle est connue pour sa capacité à inhiber la liaison à l'ADN de la protéine du domaine de la boîte runt, RUNX2, qui joue un rôle crucial dans la croissance et la métastase de certains cancers .
Mécanisme D'action
Target of Action
The primary target of this compound is RUNX2 , a DNA-binding transcription factor . RUNX2 plays a crucial role in osteoblast differentiation and skeletal morphogenesis .
Mode of Action
The compound interacts with its target by inhibiting the binding of RUNX2 to DNA . This inhibition results in an increase in RUNX2 stability, upregulation of RUNX2 expression levels, and downregulation of RUNX2 responsive genes transcription .
Biochemical Pathways
The compound affects the RUNX2 pathway , which is involved in bone development and maintenance . By inhibiting RUNX2-DNA binding, the compound disrupts the normal functioning of this pathway, leading to changes in gene expression .
Pharmacokinetics
It is known to be soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The compound’s action results in the suppression of in vivo tumor growth and metastasis . It also appreciably prolongs survival rates without the need for surgery or chemotherapy . Additionally, it inhibits mitochondrial oxidative phosphorylation by decreasing the mitochondrial oxygen consumption rate and ATP production in human breast cancer cells in a RUNX2-independent manner .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the storage temperature can affect its stability . It is recommended to store the compound in an inert atmosphere at room temperature . More research is needed to understand how other environmental factors might influence its action.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
. La synthèse implique généralement les étapes suivantes:
Formation du noyau bicycloheptène : Ceci est obtenu par une réaction de Diels-Alder.
Introduction du groupe dichlorophényle : Cette étape implique l'utilisation de réactifs tels que le dichlorobenzène et les amines dans des conditions contrôlées.
Assemblage final : Le produit final est obtenu par des processus de purification et de cristallisation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour CADD522 ne soient pas largement documentées, la synthèse suit probablement des étapes similaires à la préparation en laboratoire, mais à plus grande échelle. Cela impliquerait l'utilisation de réacteurs industriels, de systèmes de purification et de mesures de contrôle de la qualité pour garantir la cohérence et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
CADD522 subit plusieurs types de réactions chimiques, notamment:
Oxydation : Cette réaction peut modifier les groupes fonctionnels sur la molécule, modifiant potentiellement son activité biologique.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation de la molécule, affectant sa réactivité.
Substitution : Ceci implique le remplacement d'un groupe fonctionnel par un autre, ce qui peut être utilisé pour créer des dérivés de this compound avec des propriétés différentes
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant this compound comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et divers solvants comme le diméthylsulfoxyde (DMSO) pour la dissolution et la facilitation de la réaction .
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire une variété d'analogues fonctionnalisés .
Applications de la recherche scientifique
This compound s'est avéré prometteur dans plusieurs applications de recherche scientifique:
Recherche sur le cancer : Elle a été largement étudiée pour son potentiel à inhiber la croissance et la métastase des cellules cancéreuses du sein en ciblant la protéine RUNX2
Biologie moléculaire : Elle sert d'outil pour étudier le rôle de RUNX2 dans divers processus cellulaires, fournissant des informations sur la régulation des gènes et les interactions protéine-protéine.
Mécanisme d'action
This compound exerce ses effets principalement en inhibant la liaison à l'ADN de la protéine RUNX2. Cette inhibition perturbe la transcription des gènes cibles de RUNX2, conduisant à une réduction de la prolifération et de la métastase des cellules cancéreuses . Le composé interfère également avec l'absorption du glucose et la progression du cycle cellulaire, contribuant à son activité antitumorale .
Applications De Recherche Scientifique
CADD522 has shown promise in several scientific research applications:
Cancer Research: It has been extensively studied for its potential to inhibit the growth and metastasis of breast cancer cells by targeting the RUNX2 protein
Molecular Biology: It serves as a tool for studying the role of RUNX2 in various cellular processes, providing insights into gene regulation and protein interactions.
Comparaison Avec Des Composés Similaires
CADD522 est unique par sa haute spécificité et sa puissance pour inhiber la liaison RUNX2-ADN. Des composés similaires incluent:
Inhibiteurs de RUNX1 : Ceux-ci ciblent un membre différent de la famille RUNX mais peuvent avoir des effets qui se chevauchent.
Inhibiteurs de RUNX3 : Ces composés ciblent également les protéines de la famille RUNX mais avec des spécificités et des applications différentes
Propriétés
IUPAC Name |
3-[(3,4-dichlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c16-10-4-3-9(6-11(10)17)18-14(19)12-7-1-2-8(5-7)13(12)15(20)21/h1-4,6-8,12-13H,5H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDNWNOGHQYWPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333157 | |
| Record name | 3-[(3,4-dichlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644599 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
199735-88-1 | |
| Record name | 3-[(3,4-dichlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(N-(imidazo[1,2-a]pyridin-2-ylmethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2804689.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2804690.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2804692.png)
![METHYL 6-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-ETHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE](/img/structure/B2804693.png)
![N-{2-[5-(2-hydroxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2804695.png)


![3-[(2,4-difluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2804701.png)
![4-({[(2-Methylphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2804702.png)

![N,N-dimethyl-3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanamide](/img/structure/B2804705.png)

![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2804710.png)

